Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h6,9-12,15H,2-5,7-8,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEPCIODIWTCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound with significant biological activity. Its structure includes a cyclohexylamino group and an isoquinoline moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Information
- Molecular Formula : C21H26N2O5
- Molecular Weight : 370.44 g/mol
- CAS Number : 868224-21-9
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Pharmacological Effects
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that compounds with isoquinoline structures often demonstrate anticancer properties. The presence of the cyclohexylamino group may enhance this effect by increasing lipophilicity and cellular uptake.
- Antimicrobial Properties : Similar compounds have been reported to possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital enzymes.
- Anti-inflammatory Effects : Research indicates that derivatives of isoquinoline can modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that isoquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential application in oncology .
- Antimicrobial Research : Another study highlighted the antibacterial effects of cyclohexylamine derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the cyclohexyl group can enhance activity .
- Inflammation Model : In vivo studies demonstrated that isoquinoline derivatives reduced inflammation markers in animal models, supporting their use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Ethyl 2-[2-[2-(2,3-Dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543)
- Key Differences: Core: Retains the 1-oxoisoquinolin-5-yl moiety but substitutes the cyclohexyl group with a 2,3-dihydro-1,4-benzodioxin-7-yl ring. Ester: Uses a propanoate ester instead of acetate.
- The longer propanoate ester may reduce metabolic hydrolysis rates compared to acetate .
Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate
- Key Differences: Core: Replaces the isoquinolinone with a chromen-4-one (coumarin) system. Substituents: Adds a phenyl group at position 2 and a hydroxyl at position 4.
- Impact: The coumarin core is associated with anticoagulant or antioxidant activities, diverging from isoquinolinone’s typical receptor-binding roles. Hydroxyl and phenyl groups may alter hydrogen-bonding capacity and metabolic pathways .
Amino Group Substituent Variations
Ethyl 2-(((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
- Key Differences: Core: Replaces isoquinolinone with a tetrazole ring, a bioisostere for carboxylic acids. Substituent: Retains the cyclohexyl group but links it via a tetrazole-methyl chain.
- Impact :
SID7970631 (Ethyl 2-[2-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate)
- Key Differences: Substituent: Uses a 1,3-benzodioxol-5-ylmethylamino group instead of cyclohexylamino.
- Methylamino linkage may increase rotational flexibility, affecting conformational stability .
Ester Group Comparisons
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- SF-1 Receptor Binding () :
- Metabolic Stability: Propanoate esters (e.g., SID7969543) exhibit slower hydrolysis than acetates, extending half-life in vivo. Tetrazole derivatives () resist esterase activity, improving oral bioavailability .
- Solubility vs. Lipophilicity :
- Cyclohexyl and benzodioxole groups balance logP values (~2.5–3.1), ensuring moderate membrane penetration without excessive hydrophobicity .
Q & A
Q. How to design dose-response studies accounting for the compound’s plasma protein binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
